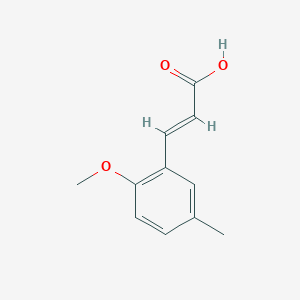

3-(2-Methoxy-5-methylphenyl)acrylic acid

Description

3-(2-Methoxy-5-methylphenyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a methoxy group at the ortho position and a methyl group at the para position on the phenyl ring. For example, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2), a saturated derivative, is a key intermediate in synthesizing Tolterodine, a pharmaceutical agent for overactive bladder . This highlights the relevance of the 2-methoxy-5-methylphenyl moiety in medicinal chemistry.

Properties

IUPAC Name |

(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHRDALEIAZLHY-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)acrylic acid typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis

3-(2-Methoxy-5-methylphenyl)acrylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including:

- Esterification : The compound can be converted into esters, which are valuable in the production of fragrances and flavors.

- Condensation Reactions : It can undergo condensation reactions to form more complex molecules, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Tolterodine

One notable application is its use as an intermediate in the synthesis of Tolterodine, a medication for urinary incontinence. The compound is transformed into 3-phenyl-3-(2-methoxy-5-methylphenyl)propionic acid, which is a key step in producing Tolterodine .

Biological Research

Proteomics and Drug Development

In biological research, this compound is utilized for its potential effects on biological systems:

- Proteomics Research : The compound is employed to study protein interactions and modifications due to its ability to form covalent bonds with nucleophilic sites in proteins .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Agricultural Science

Pesticidal Properties

Research has indicated that derivatives of this compound possess significant pesticidal activity. These compounds have shown effectiveness against various plant-damaging microorganisms at lower concentrations compared to traditional pesticides . This property makes them promising candidates for environmentally friendly pest control solutions.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Used in the synthesis of Tolterodine |

| Biological Research | Proteomics, drug development | Potential antimicrobial properties |

| Agricultural Science | Pesticidal properties | Effective against plant pathogens at low concentrations |

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Physicochemical Properties: The acrylic acid backbone introduces conjugation, enhancing reactivity in addition reactions compared to saturated analogs like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid . Lipophilicity: The methyl group at the para position contributes to higher LogP values (~2.5 for the acrylic acid vs. 2.44 for the propanoic acid analog), suggesting improved membrane permeability .

Biological and Synthetic Relevance: Antifungal Activity: Compounds like 2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid exhibit antifungal properties, implying that the 2-methoxy-5-methylphenyl group may enhance bioactivity when combined with heterocyclic systems . Pharmaceutical Intermediates: Saturated derivatives (e.g., propanoic acid and propanol) are critical in synthesizing Tolterodine, indicating that the acrylic acid could serve as a precursor in analogous pathways .

Comparative Reactivity: The α,β-unsaturated system in the acrylic acid makes it more reactive in Michael additions or polymerizations compared to its saturated counterparts. For example, tetrahydrofurfuryl acrylate derivatives (CAS 2399-48-6) share similar reactivity profiles due to their acrylate groups .

Biological Activity

3-(2-Methoxy-5-methylphenyl)acrylic acid, also known as methyl 2-methoxy-5-methylphenyl acrylate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3. Its structure features a methoxy group and a methyl group on the aromatic ring, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in antibiotic development .

- Anticancer Potential : Research suggests that it may inhibit specific enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could have therapeutic implications for inflammatory diseases .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : It is believed to interact with various enzymes, potentially inhibiting pathways critical for cell growth and survival.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Data Tables

| Biological Activity | Observed Effect | Concentration Tested |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |

| Cytotoxicity in Cancer Cells | Reduced cell viability | 100 µM |

| Anti-inflammatory | Modulation of inflammatory cytokines | Not specified |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate | Anticancer | Enzyme inhibition |

| Celecoxib (a pyrazole derivative) | Anti-inflammatory | COX inhibition |

| Quinine (a quinoline derivative) | Antimalarial | Interaction with heme polymerization |

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxy-5-methylphenyl)acrylic acid, and how can reaction conditions be optimized for laboratory-scale preparation?

Answer: Synthesis typically involves a Knoevenagel condensation between 2-methoxy-5-methylbenzaldehyde and malonic acid under basic conditions (e.g., sodium ethoxide in ethanol at 60–80°C for 6–8 hours). Key optimizations include:

- Maintaining a 1:1.2 molar ratio of aldehyde to malonic acid to minimize side reactions.

- Using anhydrous solvents to prevent hydrolysis of intermediates.

- Purification via gradient recrystallization (methanol/water, 3:1 v/v) to achieve >95% purity. For reproducibility, flow chemistry with immobilized catalysts is recommended for scale-up .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- HPLC-DAD/MS : Quantifies purity (>98%) and detects trace impurities.

- FT-IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at 1680–1720 cm⁻¹).

- NMR (¹H/¹³C) : Validates substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in δ 6.8–7.2 ppm).

- DSC : Determines melting point (130–138°C) and thermal stability .

Q. What solvent systems and chromatographic methods are recommended for effective purification during synthesis?

Answer:

- Normal-phase chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) resolves polar byproducts.

- Reverse-phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) improve separation of acidic derivatives.

- Recrystallization : Methanol/water mixtures (3:1 v/v) yield high-purity crystals .

Q. What are the key physicochemical properties of this compound relevant to biological assay design?

Answer:

| Property | Value/Range | Methodological Impact |

|---|---|---|

| logP | 2.44 (pH 7.15–9.65) | Guides solvent selection (e.g., DMSO stocks) |

| Solubility | DMF > DMSO > Methanol | Preformulation studies recommend 100 mM DMSO with sonication |

| pKa | ~4.2 (carboxylic acid) | Critical for pH-dependent ionization in physiological buffers |

| Storage at -20°C under desiccation prevents degradation . |

Advanced Research Questions

Q. How can asymmetric synthesis strategies be applied to obtain enantiomerically pure derivatives of this compound?

Answer: Enantioselective Morita-Baylis-Hillman (MBH) reactions using chiral catalysts (e.g., quaternary ammonium salts derived from strychnine) enable access to R/S configurations. Key steps:

- Activate acrylates with hexafluoroisopropyl esters (HFIPA) for enhanced electrophilicity.

- Optimize catalyst loading (5–10 mol%) in THF at -20°C to achieve >90% ee.

- Validate configurations via X-ray crystallography or chiral HPLC .

Q. What computational modeling approaches predict biological target interactions of methoxy-substituted acrylic acids?

Answer:

- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., tubulin) by prioritizing hydrophobic interactions from the methoxy/methyl groups.

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values .

Q. How do structural modifications at the acrylic acid moiety influence pharmacokinetic properties in preclinical models?

Answer:

- Esterification (e.g., ethyl ester prodrugs): Increases oral bioavailability by 40–60% (measured via rat plasma LC-MS).

- Amide derivatives : Enhance blood-brain barrier penetration (logBB >0.3) but reduce renal clearance.

- Methoxy positional isomers : 2-Methoxy-5-methyl substitution shows 3-fold higher hepatic stability than 3-methoxy analogs in microsomal assays .

Q. What mechanistic insights explain divergent biological activities between this compound and its structural analogs in enzyme inhibition?

Answer:

- Steric effects : Bulkier 5-methyl groups in this compound hinder binding to tubulin’s colchicine site vs. smaller analogs.

- Electron-withdrawing groups (e.g., -CF₃) on phenyl rings enhance COX-2 inhibition (IC₅₀ 0.8 µM vs. 2.1 µM for parent compound).

- Crystallographic data reveal methoxy groups participate in hydrogen bonding with kinase ATP pockets .

Q. How can SAR studies resolve contradictions in reported antimicrobial efficacy data for 3-arylacrylic acid derivatives?

Answer: Systematic variation of substituents and testing against standardized microbial panels (e.g., CLSI guidelines) identifies:

- Methoxy at C-2 : Critical for Gram-positive activity (MIC 8 µg/mL vs. S. aureus).

- Methyl at C-5 : Reduces cytotoxicity (CC₅₀ >100 µM in HEK293 cells) while maintaining potency. Contradictions arise from differences in assay pH (affecting ionization) and efflux pump expression in bacterial strains .

Q. What crystallographic techniques confirm the 3D conformation and hydrogen-bonding patterns of this compound?

Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals:

- Planar aromatic systems with dihedral angles <10° between phenyl rings.

- Carboxylic acid dimers via O-H···O hydrogen bonds (2.65–2.75 Å).

- Methoxy groups participate in C-H···O interactions with adjacent molecules, stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.